molecular formula C5H10FN B3028990 (2S)-2-(Fluoromethyl)pyrrolidine CAS No. 460748-85-0

(2S)-2-(Fluoromethyl)pyrrolidine

Cat. No.: B3028990
CAS No.: 460748-85-0
M. Wt: 103.14
InChI Key: WMCKMBIRRGZGLE-YFKPBYRVSA-N
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Description

(2S)-2-(Fluoromethyl)pyrrolidine is a chiral fluorinated pyrrolidine derivative. The presence of a fluorine atom in the molecule enhances its chemical properties, making it a valuable compound in various fields of scientific research. The compound’s unique structure allows it to participate in a range of chemical reactions, making it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(Fluoromethyl)pyrrolidine typically involves the fluorination of pyrrolidine derivatives. One common method is the nucleophilic substitution reaction where a fluorine source, such as diethylaminosulfur trifluoride (DAST), is used to replace a leaving group on a pyrrolidine precursor . The reaction is usually carried out under mild conditions to preserve the chiral integrity of the compound.

Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: (2S)-2-(Fluoromethyl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various fluorinated amines, azides, and nitriles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry: In chemistry, (2S)-2-(Fluoromethyl)pyrrolidine is used as a building block for the synthesis of complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis, where it helps in the production of enantiomerically pure compounds .

Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays. Its fluorinated structure allows for the investigation of enzyme-substrate interactions and the development of enzyme inhibitors .

Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmaceutical intermediate. It is used in the synthesis of drugs targeting various diseases, including neurological disorders and cancer .

Industry: Industrially, the compound is utilized in the production of agrochemicals and specialty chemicals. Its unique properties make it suitable for applications requiring high chemical stability and reactivity .

Mechanism of Action

The mechanism of action of (2S)-2-(Fluoromethyl)pyrrolidine involves its interaction with specific molecular targets. The fluorine atom in the compound enhances its binding affinity to enzymes and receptors, leading to the modulation of biological pathways. The compound can inhibit or activate enzymes by forming stable complexes, thereby affecting metabolic processes .

Comparison with Similar Compounds

    (2S)-2-(Chloromethyl)pyrrolidine: Similar in structure but with a chlorine atom instead of fluorine.

    (2S)-2-(Bromomethyl)pyrrolidine: Contains a bromine atom, leading to different reactivity and properties.

    (2S)-2-(Hydroxymethyl)pyrrolidine: Features a hydroxyl group, making it more hydrophilic.

Uniqueness: (2S)-2-(Fluoromethyl)pyrrolidine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. These effects enhance its chemical stability and reactivity, making it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

(2S)-2-(fluoromethyl)pyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FN/c6-4-5-2-1-3-7-5/h5,7H,1-4H2/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMCKMBIRRGZGLE-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101301848
Record name (2S)-2-(Fluoromethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101301848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

460748-85-0
Record name (2S)-2-(Fluoromethyl)pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=460748-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-2-(Fluoromethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101301848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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